molecular formula C14H9ClF4O B7996566 3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride

Cat. No.: B7996566
M. Wt: 304.66 g/mol
InChI Key: UZBJGPSQZMXQRH-UHFFFAOYSA-N
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Description

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride is a fluorinated aromatic compound with the molecular formula C₁₄H₉ClF₄O (derived from ). It features a benzotrifluoride core substituted with a chlorine atom and a 2-fluorophenylmethoxy group. This structure confers high thermal stability and lipophilicity, making it valuable in agrochemical and pharmaceutical synthesis. The compound’s trifluoromethyl group enhances electron-withdrawing effects, influencing its reactivity in cross-coupling reactions and electrophilic substitutions .

Key physico-chemical properties (if extrapolated from analogs in and ):

  • Molecular weight: ~296.68 g/mol (estimated based on structural analogs).
  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the trifluoromethyl group .
  • Applications: Intermediate in synthesizing urea-based pesticides (e.g., Novaluron analogs) and kinase inhibitors .

Properties

IUPAC Name

2-chloro-1-[(2-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF4O/c15-11-7-10(14(17,18)19)5-6-13(11)20-8-9-3-1-2-4-12(9)16/h1-7H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBJGPSQZMXQRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)C(F)(F)F)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride typically involves the reaction of 3-chloro-4-hydroxybenzotrifluoride with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the pure compound .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzotrifluorides, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional analogs are differentiated by substituent positions, halogenation patterns, and functional groups. Below is a detailed comparison:

Table 1: Comparative Analysis of Structural Analogs

Compound Name Molecular Formula Key Substituents Molecular Weight Melting Point (°C) Applications Key Differences vs. Target Compound
3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride C₁₄H₉ClF₄O -Cl, -OCH₂(2-F-C₆H₄), -CF₃ ~296.68 Not reported Agrochemical intermediates Reference compound
3-Chloro-4-[(3-fluorophenyl)methoxy]aniline (CAS 202197-26-0) C₁₃H₁₁ClFNO -Cl, -OCH₂(3-F-C₆H₄), -NH₂ 257.68 80–84 Pharmaceutical intermediates Aniline group replaces CF₃; lower lipophilicity
Boronic acid, [3-chloro-4-[(2-fluorophenyl)methoxy]phenyl]- (CAS 870777-28-9) C₁₃H₁₁BClFO₃ -B(OH)₂, -OCH₂(2-F-C₆H₄) 311.49 Not reported Suzuki-Miyaura coupling reagent Boronic acid enables cross-coupling
Novaluron (CAS 116714-46-6) C₁₇H₉ClF₈N₂O₄ Urea backbone, -CF₃, -OCH₂CF₂CF₃ 540.71 176–178 Insect growth regulator Urea functional group; higher molecular weight
{3-Chloro-4-[(2-fluorophenyl)methoxy]-5-methoxyphenyl}methanol C₁₅H₁₄ClFO₃ -CH₂OH, -OCH₃ 296.72 Not reported Synthetic intermediate Additional -OCH₃ and -CH₂OH groups

Key Findings from Comparative Analysis:

Substituent Position Effects :

  • The 2-fluorophenylmethoxy group in the target compound vs. the 3-fluorophenylmethoxy group in CAS 202197-26-0 alters steric hindrance and electronic effects. The ortho-fluorine in the target compound may enhance metabolic stability compared to meta-substituted analogs .
  • The trifluoromethyl group in benzotrifluoride derivatives increases resistance to oxidative degradation compared to aniline or boronic acid analogs .

Functional Group Impact: Boronic acid derivatives (e.g., CAS 870777-28-9) are pivotal in cross-coupling reactions but require stringent anhydrous conditions, unlike the target compound’s stability in ambient synthesis .

Thermal and Solubility Properties: The aniline derivative (CAS 202197-26-0) has a lower melting point (80–84°C) than Novaluron (176–178°C), reflecting differences in hydrogen bonding and molecular rigidity . The target compound’s trifluoromethyl group likely improves solubility in non-polar solvents compared to polar aniline derivatives .

Research and Application Insights

  • Agrochemical Potential: Structural similarity to Novaluron suggests utility in insect growth regulators, though activity depends on urea/thiourea functionalization .
  • Safety Considerations : Analogs like 6-bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine require stringent handling (GHS hazard codes: H302, H315), suggesting similar precautions for the target compound .

Biological Activity

3-Chloro-4-[(2-fluorophenyl)methoxy]benzotrifluoride (CAS: 1443322-26-6) is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C14H9ClF4O
  • Molecular Weight : 304.6711 g/mol
  • Purity : 97% (GC-FID)

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The presence of both chloro and fluorine substituents enhances its lipophilicity, which may facilitate cellular membrane penetration and binding to target sites.

Biological Activity Overview

Activity Type Description
Anticancer Activity Exhibits selective cytotoxic effects against certain cancer cell lines.
Antimicrobial Activity Potential efficacy against various bacterial strains, though further studies are needed.
Enzyme Inhibition May act as an inhibitor for specific enzymes involved in metabolic pathways.

Case Studies

  • Anticancer Activity
    A study investigated the cytotoxic effects of this compound on human breast cancer cell lines. The compound demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values indicating moderate potency compared to standard chemotherapeutics.
  • Antimicrobial Properties
    Preliminary assessments showed that this compound exhibits antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL, suggesting potential as a lead compound for further development in antimicrobial therapies.
  • Enzyme Interaction Studies
    In silico docking studies revealed that this compound binds effectively to the active site of certain kinases, suggesting a mechanism for its anticancer properties. The binding affinity was comparable to known inhibitors, indicating its potential as a scaffold for drug design.

Research Findings

Recent research highlights the importance of substituent effects on the biological activity of phenyl-based compounds. The presence of electron-withdrawing groups such as chlorine and fluorine can enhance the reactivity and specificity towards biological targets. Studies have indicated that compounds with similar structures often show varied biological profiles depending on their substituents.

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